molecular formula C18H22N4O2 B2574867 (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide CAS No. 885180-81-4

(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide

Número de catálogo B2574867
Número CAS: 885180-81-4
Peso molecular: 326.4
Clave InChI: HXOKMTFTBJABNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly known as CNB-001 and has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mecanismo De Acción

The mechanism of action of CNB-001 is complex and involves multiple pathways. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating cellular antioxidant and detoxification responses. Additionally, CNB-001 can inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, increase neuronal survival, and enhance cognitive function. Additionally, CNB-001 can improve blood-brain barrier permeability, allowing for better drug delivery to the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CNB-001 is its neuroprotective properties, which make it an ideal candidate for the treatment of various neurological disorders. Additionally, CNB-001 has a low toxicity profile and can be administered orally, making it a convenient drug for clinical use. However, one limitation of CNB-001 is its limited solubility in water, which can make it difficult to administer in certain formulations.

Direcciones Futuras

There are several future directions for the study of CNB-001. One potential area of research is the development of novel formulations that can improve the solubility and bioavailability of CNB-001. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for various neurological disorders. Furthermore, the potential use of CNB-001 in combination with other drugs for the treatment of neurological disorders should be explored. Finally, the safety and efficacy of CNB-001 in human clinical trials need to be established.

Métodos De Síntesis

CNB-001 is a synthetic compound that can be prepared using various synthetic methods. One of the most common methods involves the reaction of piperidine-4-carboxylic acid with 2-cyano-3-(phenethylamino)acrylate in the presence of a base catalyst. The resulting product is then subjected to further purification and characterization to obtain pure CNB-001.

Aplicaciones Científicas De Investigación

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. Additionally, CNB-001 has been shown to enhance cognitive function and memory retention in animal models.

Propiedades

IUPAC Name

1-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c19-12-16(13-22-10-7-15(8-11-22)17(20)23)18(24)21-9-6-14-4-2-1-3-5-14/h1-5,13,15H,6-11H2,(H2,20,23)(H,21,24)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOKMTFTBJABNC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.